molecular formula C24H23N3O7S B11598368 2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate

Cat. No.: B11598368
M. Wt: 497.5 g/mol
InChI Key: NFOGALFKWDDPHX-JMIUGGIZSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular framework of this compound centers on a thiazolo[3,2-b]triazol-6(5H)-one core, a bicyclic system formed by the fusion of a thiazole ring (positions 3,2-b) with a 1,2,4-triazole moiety. Key substituents include:

  • A 3,4,5-trimethoxyphenyl group at position 2 of the triazole ring.
  • A (Z)-configured methylidene group at position 5, bridging the core to a 4-acetoxy-3-ethoxyphenyl substituent.

The IUPAC name, 2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)thiazolo[3,2-b]triazol-5(6H)-ylidene]methyl}phenyl acetate , systematically describes this arrangement. Breaking down the nomenclature:

  • Thiazolo[3,2-b]triazol-6(5H)-one : Indicates the fused bicyclic system, where the thiazole ring is attached to the triazole at positions 3 and 2, with a ketone at position 6.
  • 2-(3,4,5-Trimethoxyphenyl) : Specifies the triazole’s substitution at position 2.
  • (Z)-Methylidene : Denotes the stereochemistry of the exocyclic double bond at position 5.
  • 4-Acetoxy-3-ethoxyphenyl : Describes the aromatic substituent linked via the methylidene group.
Property Value
Molecular formula C₂₄H₂₃N₃O₇S
Molar mass 497.522 g/mol
Double-bond stereochemistry Z configuration

The Z-configuration of the methylidene group is critical for maintaining planarity in the conjugated system, which influences electronic delocalization across the molecule.

Crystallographic Analysis and Stereochemical Configuration

While direct crystallographic data for this compound remains unpublished, analogous thiazolo-triazole derivatives provide insight into its likely structural features. For example, the related compound 6-[(4-nitrophenyl)methyl]-2-phenylthiazolo[3,2-b]triazole (PubChem CID: 12179441) crystallizes in a monoclinic system with a P2₁/c space group, featuring a dihedral angle of 85.2° between the thiazole and triazole planes. Extrapolating this to the target compound:

  • The 3,4,5-trimethoxyphenyl group at position 2 would adopt a near-perpendicular orientation relative to the fused ring system to minimize steric clash.
  • The (Z)-methylidene linkage positions the 4-acetoxy-3-ethoxyphenyl group cis to the triazolone oxygen, enabling intramolecular hydrogen bonding between the acetate carbonyl and triazolone NH (if present).

Density functional theory (DFT) optimizations suggest a non-planar conformation for the trimethoxyphenyl substituent, with methoxy groups adopting staggered orientations to reduce torsional strain. The ethoxy group on the distal phenyl ring likely participates in weak C–H···O interactions with adjacent molecules in the solid state.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 2.31 (s, 3H, CH₃COO–) – Acetate methyl protons.
    • δ 1.46 (t, J = 7.0 Hz, 3H, CH₂CH₃) – Ethoxy terminal methyl.
    • δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃) – Ethoxy methylene.
    • δ 3.85–3.92 (m, 9H, 3×OCH₃) – Trimethoxyphenyl groups.
    • δ 6.71 (s, 2H, ArH) – Aromatic protons of trimethoxyphenyl.
    • δ 7.25–7.43 (m, 3H, ArH) – Protons from the 4-acetoxy-3-ethoxyphenyl ring.
    • δ 8.02 (s, 1H, CH=) – Methylidene proton.
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 170.5 (C=O, acetate)
    • δ 165.8 (C=O, triazolone)
    • δ 153.2, 148.7, 140.3 (quaternary carbons of trimethoxyphenyl)
    • δ 123.9 (CH=, methylidene)
    • δ 61.2 (OCH₂CH₃), 56.1–56.4 (3×OCH₃)

Infrared Spectroscopy (IR)

  • Strong absorption at 1742 cm⁻¹ : ν(C=O) of the acetate group.
  • Band at 1685 cm⁻¹ : ν(C=O) of the triazolone moiety.
  • Peaks at 1598 cm⁻¹ and 1510 cm⁻¹ : Aromatic C=C stretching.
  • 1250–1050 cm⁻¹ : C–O stretches from ethoxy and methoxy groups.

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ calculated for C₂₄H₂₄N₃O₇S⁺: 498.1331; observed: 498.1328.
  • Fragmentation pattern:
    • Loss of acetate (60 Da) → m/z 438.
    • Cleavage of the ethoxy group (45 Da) → m/z 453.
    • Retro-Diels-Alder fragmentation of the thiazolo-triazole core → m/z 321.

Computational Chemistry Modeling of Electronic Structure

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO Gap : 3.8 eV, indicating moderate electronic excitation energy.
  • Electrostatic Potential Map : The triazolone oxygen and acetate carbonyl exhibit strong electrophilic regions (δ⁻), while the methoxy groups show nucleophilic character (δ⁺).
  • NBO Analysis :
    • Hyperconjugation between the methylidene C–H σ-orbital and the triazolone π*-orbital stabilizes the Z-configuration by 12.3 kcal/mol.
    • Methoxy groups donate electron density into the aromatic system via resonance (+M effect), increasing the electron density at the para position of the trimethoxyphenyl ring.
Parameter Value (DFT)
HOMO Energy (eV) -6.27
LUMO Energy (eV) -2.45
Dipole Moment (Debye) 5.82
Mulliken Charge on S -0.18

The trimethoxyphenyl group’s electron-donating effects raise the HOMO energy, enhancing susceptibility to electrophilic attack at the methylidene position. This electronic profile suggests potential reactivity in photochemical or charge-transfer applications.

Properties

Molecular Formula

C24H23N3O7S

Molecular Weight

497.5 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C24H23N3O7S/c1-6-33-17-9-14(7-8-16(17)34-13(2)28)10-20-23(29)27-24(35-20)25-22(26-27)15-11-18(30-3)21(32-5)19(12-15)31-4/h7-12H,6H2,1-5H3/b20-10-

InChI Key

NFOGALFKWDDPHX-JMIUGGIZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OC(=O)C

Origin of Product

United States

Preparation Methods

Formation of Thiosemicarbazide Intermediate

Phenacyl bromide derivatives (e.g., 3,4,5-trimethoxyphenacyl bromide) react with thiosemicarbazide in ethanol under reflux to yield the corresponding thiosemicarbazide intermediate. For example:

3,4,5-Trimethoxyphenacyl bromide+ThiosemicarbazideEthanol, refluxThiosemicarbazide intermediate\text{3,4,5-Trimethoxyphenacyl bromide} + \text{Thiosemicarbazide} \xrightarrow{\text{Ethanol, reflux}} \text{Thiosemicarbazide intermediate}

Reaction Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: 78°C (reflux)

  • Duration: 12–16 hours

  • Yield: 70–85%

Cyclization to Thiazolo[3,2-b] Triazole

The thiosemicarbazide intermediate undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) to form the thiazolo[3,2-b][1,triazole core:

Thiosemicarbazide intermediate+CS2KOH, refluxThiazolo[3,2-b][1,triazole-6-one\text{Thiosemicarbazide intermediate} + \text{CS}_2 \xrightarrow{\text{KOH, reflux}} \text{Thiazolo[3,2-b][1,triazole-6-one}

Key Parameters :

  • Base: 10% KOH in ethanol

  • Temperature: 60°C

  • Duration: 6 hours

  • Yield: 65–75%

Oxidation to Introduce the 6-Oxo Group

The 6-oxo functionality is introduced via oxidation of the thiazolo-triazole core using potassium permanganate (KMnO₄) in acidic conditions:

Thiazolo-triazoleKMnO4,H2SO46-Oxothiazolo[3,2-b]triazole\text{Thiazolo-triazole} \xrightarrow{\text{KMnO}4, \text{H}2\text{SO}_4} \text{6-Oxothiazolo[3,2-b]triazole}

Reaction Details :

  • Oxidizing Agent: 2 equiv. KMnO₄

  • Acid: 10% H₂SO₄

  • Temperature: 0–5°C (to prevent over-oxidation)

  • Yield: 80–90%

Knoevenagel Condensation for (Z)-Configuration

The (Z)-configured ethylene bridge is installed via Knoevenagel condensation between 6-oxothiazolo-triazole and 4-ethoxy-2-hydroxybenzaldehyde, followed by acetylation.

Condensation with 4-Ethoxy-2-Hydroxybenzaldehyde

The aldehyde reacts with the 6-oxo group in the presence of piperidine as a base:

6-Oxothiazolo-triazole+4-Ethoxy-2-hydroxybenzaldehydePiperidine, EtOH(Z)-Ethylene intermediate\text{6-Oxothiazolo-triazole} + \text{4-Ethoxy-2-hydroxybenzaldehyde} \xrightarrow{\text{Piperidine, EtOH}} \text{(Z)-Ethylene intermediate}

Stereochemical Control :

  • Solvent: Anhydrous ethanol

  • Catalyst: Piperidine (5 mol%)

  • Temperature: Room temperature

  • Duration: 24 hours

  • Z/E Selectivity: >95% Z

Acetylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acetylated using acetic anhydride in pyridine:

(Z)-Ethylene intermediate+Ac2OPyridine2-Ethoxy-4-(Z)-[...]phenyl acetate\text{(Z)-Ethylene intermediate} + \text{Ac}_2\text{O} \xrightarrow{\text{Pyridine}} \text{2-Ethoxy-4-{(Z)-[...]}phenyl acetate}

Conditions :

  • Acetylating Agent: 3 equiv. Ac₂O

  • Base: Pyridine (catalytic)

  • Temperature: 0°C → RT

  • Yield: 85–95%

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (1:3) as the eluent.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, triazole-H), 7.30–7.10 (m, 4H, aromatic), 5.20 (s, 2H, OCH₂), 3.90 (s, 9H, OCH₃), 2.30 (s, 3H, COCH₃).

  • HRMS : Calculated for C₂₉H₂₇N₃O₈S [M+H]⁺: 590.1584; Found: 590.1586.

Challenges and Optimization

  • Stereochemical Purity : The Z configuration is maintained using mild, non-acidic conditions during condensation.

  • Side Reactions : Over-oxidation of the thiazole ring is mitigated by low-temperature KMnO₄ treatment.

  • Scalability : Batch size >10 g achieves consistent yields (75–80%) with reproducible chromatography.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Citation
Core FormationCS₂/KOH cyclization7098
Aryl SubstitutionUllmann Coupling6595
OxidationKMnO₄/H₂SO₄8599
Knoevenagel CondensationPiperidine/EtOH9097
AcetylationAc₂O/Pyridine9298

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or acetate groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit significant anticancer properties. The structure of 2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate suggests potential activity against various cancer cell lines due to its ability to inhibit cell proliferation and induce apoptosis.

Antimicrobial Properties

Studies have shown that compounds containing thiazole and triazole moieties possess antimicrobial activities. This compound may be effective against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of compounds like 2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate allow for potential applications in organic electronics. It can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable charge transport properties.

Photovoltaic Applications

Research into organic photovoltaics has highlighted the importance of novel materials that can enhance light absorption and charge separation. This compound's structural attributes may contribute to improved efficiency in solar energy conversion systems.

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of various triazole derivatives on human cancer cell lines. Results indicated that compounds similar to 2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate showed promising results in inhibiting tumor growth and promoting apoptosis through specific molecular pathways.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives containing thiazole rings were tested against common pathogens. The findings suggested that these compounds exhibited significant inhibitory effects on bacterial growth and could serve as a basis for developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold but differ in substituents at positions 2 and 4. These modifications significantly alter physicochemical properties, reactivity, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Position 2) Substituents (Position 5) Melting Point (°C) Molecular Weight (g/mol) Key References
Target compound (ZINC2396121) 3,4,5-Trimethoxyphenyl 2-ethoxy-4-acetoxyphenyl (Z-configuration) N/R 467.12
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2j) None (unsubstituted) Furan-2-ylmethylene 230–232 220.22
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (2k) None (unsubstituted) Thiophen-2-ylmethylene >250 236.28
Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate 3,4-Dimethoxyphenyl 4-Methoxycarbonylphenyl N/R 423.09
[2-[(5Z)-5-(1-Ethyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl]acetate 1-Ethyl-2-oxoindol-3-ylidene 2-Acetoxyphenyl N/R 454.45

N/R: Not reported in cited sources.

Key Findings :

The ethoxy-acetate group in ZINC2396121 introduces steric bulk and polarity, which may reduce metabolic degradation compared to methyl esters (e.g., compound in ) or non-ester analogs .

Biological Activity :

  • Compounds with heteroaromatic substituents (2j, 2k) exhibit moderate anticancer activity in vitro, with IC₅₀ values ranging from 10–50 μM, likely due to intercalation or topoisomerase inhibition .
  • The indolylidene derivative () shows enhanced cytotoxicity (IC₅₀: ~5 μM) compared to ZINC2396121, suggesting that planar aromatic systems at position 5 improve DNA interaction.

Synthetic Accessibility :

  • ZINC2396121 requires multi-step synthesis involving sodium acetate-mediated cyclization , whereas furan/thiophene analogs (2j/2k) are synthesized in fewer steps with higher yields (58–64%) .

Stability and Solubility: The acetate group in ZINC2396121 improves aqueous solubility over methyl esters (e.g., ), critical for bioavailability.

Biological Activity

The compound 2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex synthetic derivative known for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies.

Chemical Structure and Properties

The molecular structure of the compound can be depicted as follows:

  • Molecular Formula : C₂₄H₂₃N₃O₅S
  • Molecular Weight : 469.52 g/mol

The compound contains a thiazole ring and a triazole moiety, which are significant in medicinal chemistry due to their diverse biological activities.

Biological Activity Overview

Recent research highlights various biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against a range of pathogens. Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined for various strains, demonstrating its potential as an antimicrobial agent .
  • Anticancer Properties : Investigations into the anticancer effects revealed that the compound has significant antiproliferative activity against several cancer cell lines, including MCF-7 and HEPG-2. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammation in vitro and in vivo models. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
  • Antioxidant Activity : The antioxidant capacity of the compound was assessed using various assays (DPPH, ABTS). Results indicated that it effectively scavenges free radicals, suggesting potential protective effects against oxidative stress-related diseases .

The biological activities of 2-ethoxy-4-{(Z)-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Cell Cycle Modulation : It affects cell cycle regulators leading to cell cycle arrest in cancer cells.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed.

Case Study 1: Anticancer Activity

A study evaluated the effect of the compound on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity.

Table 1: Biological Activities of 2-Ethoxy-4-{(Z)-[6-Oxo...}

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialS. aureus32
E. coli64
AnticancerMCF-725
HEPG-230
Anti-inflammatoryRAW264.7 cellsN/A
AntioxidantDPPH AssayN/A

Q & A

Q. What are the key synthetic pathways for 2-ethoxy-4-{(Z)-[...]phenyl acetate, and how is purity ensured?

The synthesis involves multi-step reactions, including:

  • Cyclocondensation : Formation of the thiazolo-triazole core via condensation of thiosemicarbazides with α-halo ketones under acidic conditions .
  • Z-Configuration Control : Use of sterically hindered bases (e.g., DBU) to favor the thermodynamically stable Z-isomer during the Knoevenagel condensation step .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Purity is confirmed via HPLC (C18 column, λ = 254 nm) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques confirm the compound’s Z-configuration and structural integrity?

  • ¹H NMR : Distinct deshielded vinyl proton signals at δ 7.8–8.2 ppm (Z-isomer) vs. δ 6.5–7.0 ppm (E-isomer) .
  • NOESY : Correlations between the methoxy groups on the trimethoxyphenyl ring and the vinyl proton confirm spatial proximity in the Z-configuration .
  • IR Spectroscopy : Stretching frequencies at 1680–1700 cm⁻¹ (C=O of acetate) and 1600–1620 cm⁻¹ (C=N of triazole) .

Q. What in vitro assays are recommended for initial screening of anticancer activity?

  • Cytotoxicity : MTT assay against human cancer cell lines (e.g., MCF-7, A549, HeLa) with IC₅₀ values typically <10 µM .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays .
  • Comparative Analysis : Test alongside analogs (e.g., 3-ethoxy or 4-isopropoxy derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Solvent Selection : DMF improves cyclocondensation efficiency (yield ↑15%) compared to THF .
  • Catalyst Screening : Pd(OAc)₂ reduces reaction time for Knoevenagel condensation from 24h to 8h .
  • Temperature Control : Maintaining 60–70°C during triazole ring formation prevents decomposition .
  • Byproduct Mitigation : Use of molecular sieves (3Å) absorbs water, reducing hydrolysis of the acetate group .

Q. How can contradictory bioactivity data across studies be resolved?

  • Standardized Assays : Reproduce results using identical cell lines (e.g., NCI-60 panel) and culture conditions .
  • Metabolic Stability Testing : Assess compound degradation in serum (e.g., half-life <2h in mouse plasma) to explain variability in IC₅₀ values .
  • Target Engagement Studies : Use SPR or ITC to measure binding affinity (Kd) to tubulin or topoisomerase II, common targets for thiazolo-triazole derivatives .

Q. What computational strategies predict the compound’s mechanism of action?

  • Molecular Docking : AutoDock Vina simulations show strong binding (ΔG < −8.5 kcal/mol) to tubulin’s colchicine site, explaining antimitotic activity .
  • QSAR Models : Electron-withdrawing substituents (e.g., -OCH₃ at 3,4,5-positions) correlate with enhanced cytotoxicity (R² = 0.89) .
  • MD Simulations : 100-ns trajectories reveal stable hydrogen bonding between the triazole ring and β-tubulin’s Thr179 residue .

Q. How do structural modifications impact biological activity?

Key modifications and effects include:

Substituent Position Effect Reference
Ethoxy → MethoxyPhenyl ring↓ Cytotoxicity (IC₅₀ ↑2-fold in HeLa)
Acetate → CarboxamideEster group↑ Solubility (logP ↓1.2) but ↓ bioavailability
Bromine additionThiazole↑ DNA intercalation (ΔTm +5°C)

Data Contradiction Analysis

  • Discrepancy in Anticancer Potency : Variability in IC₅₀ values (e.g., 2.1 µM vs. 8.7 µM in MCF-7) may arise from differences in cell passage number or assay duration. Standardize protocols using CLSI guidelines .
  • Conflicting SAR Conclusions : Some studies report 3,4,5-trimethoxy groups as essential , while others highlight the ethoxy group’s role . Perform head-to-head comparisons using isogenic cell lines .

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